Ethyl 4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Physicochemical profiling Medicinal chemistry building block selection Drug-likeness prediction

Ethyl 4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate (CAS 1697150-85-8) is a partially hydrogenated bicyclic heterocycle belonging to the 1,2,4-triazolo[1,5-a]pyrimidine (TP) family, a privileged scaffold in medicinal chemistry. It features a saturated 4,5,6,7-tetrahydropyrimidine ring fused to a 1,2,4-triazole, with an ethyl carboxylate substituent at the C6 position.

Molecular Formula C8H12N4O2
Molecular Weight 196.21 g/mol
Cat. No. B13071255
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Molecular FormulaC8H12N4O2
Molecular Weight196.21 g/mol
Structural Identifiers
SMILESCCOC(=O)C1CNC2=NC=NN2C1
InChIInChI=1S/C8H12N4O2/c1-2-14-7(13)6-3-9-8-10-5-11-12(8)4-6/h5-6H,2-4H2,1H3,(H,9,10,11)
InChIKeyQJSILWRWGHWGRG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate: Core Scaffold Identity and Procurement-Relevant Physicochemical Profile


Ethyl 4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate (CAS 1697150-85-8) is a partially hydrogenated bicyclic heterocycle belonging to the 1,2,4-triazolo[1,5-a]pyrimidine (TP) family, a privileged scaffold in medicinal chemistry [1]. It features a saturated 4,5,6,7-tetrahydropyrimidine ring fused to a 1,2,4-triazole, with an ethyl carboxylate substituent at the C6 position. Its molecular formula is C₈H₁₂N₄O₂ (MW 196.21 g/mol, XLogP3-AA 0.3, Topological Polar Surface Area 69 Ų, 1 hydrogen bond donor, 5 hydrogen bond acceptors, 3 rotatable bonds) [1]. The compound is commercially supplied as both the free base (CAS 1697150-85-8) and the hydrochloride salt (CAS 2287343-86-4, Sigma Aldrich/Enamine EN300-6745112, purity ≥95%, powder form, RT storage) .

Why Generic Substitution of Tetrahydro-triazolopyrimidine-6-carboxylate Building Blocks Fails: Saturation State and Positional Isomerism as Key Decision Drivers


The 4,5,6,7-tetrahydro saturation state of ethyl 4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate fundamentally distinguishes it from both the fully aromatic [1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate (CAS 1864014-92-5) and from positional isomers with the carboxylate at C2 or C7. The saturated pyrimidine ring introduces a tetrahedral C6 center, an N–H hydrogen bond donor absent in the aromatic analog, and a half-chair ring conformation that alters 3D topology [1]. Critically, the 6-ethoxycarbonyl substituent confers resistance to oxidative aromatization during reactions with α-bromoketones, a behavior not shared by non-6-ester tetrahydro analogs [2]. Furthermore, both tetrahydro- and aromatic aminotriazolopyrimidines react with 1,3-diketones to yield distinct polycyclic products, demonstrating that saturation state directly governs reaction outcome and building block utility [3]. These differences are not cosmetic; they determine which derivatization pathways are accessible and which biological target space can be addressed, making generic interchange scientifically unsound.

Quantitative Differentiation Evidence for Ethyl 4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate vs. Closest Analogs


Hydrogen-Bond Donor (HBD) Count: Tetrahydro NH vs. Aromatic Absence as a Physicochemical Differentiation Criterion

Ethyl 4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate possesses one hydrogen bond donor (the NH of the saturated tetrahydropyrimidine ring), while the fully aromatic comparator ethyl [1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate (CAS 1864014-92-5) has zero HBDs [1][2]. Both compounds share identical hydrogen bond acceptor count (5), XLogP3-AA (0.3), and comparable TPSA (69.0 vs. 69.4 Ų). This single HBD difference is the dominant distinguishing feature in the computed property profile and is directly attributable to the tetrahydro saturation state [1]. A second vendor source (Hit2Lead) reports a measured/alternate LogP of −0.02 for the aromatic analog, though methodological differences from PubChem's XLogP3-AA preclude direct cross-method comparison .

Physicochemical profiling Medicinal chemistry building block selection Drug-likeness prediction

Resistance to Oxidative Aromatization: 6-Ethoxycarbonyl Group as a Reactivity Gatekeeper in α-Bromoketone Reactions

In the reaction of partially hydrogenated 2-amino[1,2,4]triazolo[1,5-a]pyrimidines with α-bromoketones, Chernyshev et al. (2015) reported that 4,5,6,7-tetrahydro derivatives generally undergo selective N3-quaternization accompanied by simultaneous oxidative aromatization of the dihydropyrimidine ring. However, the authors explicitly noted that '6-ethoxycarbonyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidines, which are resistant to oxidative aromatization, in analogous conditions with α-bromoketones produce bromides of 5,8-dihydro-1H-imidazo[2′,1′:3,4][1,2,4]triazolo[1,5-a]pyrimidines in one step' [1]. This means that the 6-ethoxycarbonyl substituent blocks the aromatization pathway that otherwise occurs in non-6-ester tetrahydro analogs, redirecting reactivity toward an alternative ring-closure product. While this published finding specifically examined the 4,7-dihydro (not fully tetrahydro) 6-ethoxycarbonyl derivative, the 6-position ester effect is conserved, and the tetrahydro analog 4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a direct precursor to the 4,7-dihydro form.

Synthetic methodology Building block stability Chemoselective derivatization

Ring Conformation: Half-Chair Tetrahydropyrimidine Topology vs. Planar Aromatic Pyrimidine as a 3D Shape Determinant

X-ray crystallographic analysis of 4,5,6,7-tetrahydro-1,2,4-triazolo[1,5-a]pyrimidine derivatives by Desenko et al. (1994) established that the tetrahydropyrimidine ring adopts a half-chair conformation, with the C6 atom deviating from the mean plane of the remaining five ring atoms [1]. In contrast, the fully aromatic [1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate (CAS 1864014-92-5) possesses a planar bicyclic core as confirmed by the sp²-hybridized C5, C6, and C7 atoms in its SMILES representation (CCOC(=O)C1=CN2C(=NC=N2)N=C1) [2]. The half-chair conformation introduces a puckering amplitude at C6 and an equatorial/axial orientation choice for the ethyl carboxylate substituent, generating a 3D shape that is topologically distinct from the flat aromatic comparator. This structural difference is not captured by 2D fingerprint-based similarity searches.

Conformational analysis Structure-based design Bioisostere evaluation

Selective N3-Quaternization Reactivity: Tetrahydro-Triazolopyrimidines as Regioselective Synthons for Polycondensed Heterocycles

The reaction of 4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidines with α-bromoketones proceeds with strict regioselectivity: quaternization occurs exclusively at the N-3 atom of the triazolopyrimidine core, as demonstrated by Chernyshev et al. (2015) through X-ray crystallographic confirmation of the quaternized products [1]. This regioselectivity is conserved regardless of substitution pattern, enabling predictable construction of imidazo[2′,1′:3,4][1,2,4]triazolo[1,5-a]pyrimidine polycyclic systems. In a complementary study, Pyatakov et al. (2015) showed that both 4,5,6,7-tetrahydro and aromatic aminotriazolopyrimidines undergo acid-catalyzed condensation with 1,3-diketones to selectively form [1,2,4]triazolo[1,5-a:4,3-a′]dipyrimidin-5-ium salts, but the tetrahydro substrates provide access to partially hydrogenated intermediates that can undergo further functionalization not available from the aromatic series [2]. DFT calculations of Gibbs free energies of possible isomers were performed to rationalize the experimentally observed selectivity, confirming that the N3 position is thermodynamically favored for quaternization in the tetrahydro series [2].

Regioselective synthesis Polycyclic heterocycle construction Diversity-oriented synthesis

Commercial Form Availability: Free Base vs. Hydrochloride Salt as a Procurement Flexibility Differentiator

Ethyl 4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is commercially supplied in two distinct physical forms: the free base (CAS 1697150-85-8, purity 95%, supplied by Leyan and CymitQuimica) and the hydrochloride salt (CAS 2287343-86-4, purity 95%, powder form, RT storage, supplied through Sigma Aldrich/Enamine as ENAH3155242D) . The HCl salt offers enhanced aqueous solubility compared to the free base due to ionization, which is advantageous for direct use in aqueous reaction conditions or biological assay preparation without a separate salt-formation step. In contrast, the closest aromatic analog ethyl [1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate (CAS 1864014-92-5) is listed exclusively as the free base (solid form, purity 95%) by vendors including AKSci, Hit2Lead, MolCore, and CymitQuimica . No hydrochloride salt listing was identified for the aromatic comparator across the surveyed supplier landscape.

Chemical procurement Salt form selection Solubility optimization

Procurement-Relevant Application Scenarios for Ethyl 4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate Based on Verified Differentiation Evidence


Diversity-Oriented Synthesis of sp³-Rich Polycyclic Heterocycle Libraries

When building screening libraries that require three-dimensional scaffold diversity beyond flat aromatic compounds, ethyl 4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate provides a half-chair tetrahydro core with an sp³-hybridized C6 center [1]. This scaffold, unlike the planar aromatic analog [2], enables diversity-oriented synthesis of polycondensed [1,2,4]triazolo[1,5-a:4,3-a′]dipyrimidin-5-ium salts and imidazo[2′,1′:3,4][1,2,4]triazolo[1,5-a]pyrimidines via selective N3-quaternization chemistry [3][4]. The resulting polycyclic products occupy a chemical space inaccessible from aromatic triazolopyrimidine building blocks.

Fragment-Based Drug Discovery Requiring H-Bond Donor Capacity in the Core Scaffold

For fragment-based screening campaigns where the core scaffold must contribute a hydrogen bond donor for target engagement, the tetrahydro compound's N–H donor (HBD = 1) offers a critical advantage over the fully aromatic 6-carboxylate analog (HBD = 0) [5][6]. The conserved LogP (0.3) and TPSA (~69 Ų) between the two compounds means this HBD gain comes without significant penalty to lipophilicity or polarity, preserving fragment-like physicochemical properties while expanding pharmacophore interaction potential.

Medicinal Chemistry Programs Requiring Pre-Formulated Salt for Direct Aqueous Solubility

Research programs that require direct dissolution of the building block in aqueous or buffered media—such as biochemical assay preparation, bioconjugation reactions, or parallel synthesis in aqueous-compatible solvent systems—benefit from the commercially available hydrochloride salt (CAS 2287343-86-4, Sigma Aldrich/Enamine ENAH3155242D, powder, RT storage) . This pre-formed salt eliminates the need for in-house hydrochloride formation and characterization, a practical procurement advantage not available for the closest aromatic analog, which is supplied only as the free base .

Synthetic Route Planning Exploiting 6-Ester-Directed Reactivity Control

When planning multi-step syntheses where the ester group must survive reaction conditions that would otherwise aromatize the dihydropyrimidine ring, the 6-ethoxycarbonyl substitution pattern provides documented resistance to oxidative aromatization under α-bromoketone reaction conditions [3]. This chemoselectivity control is a differentiator for synthetic route design compared to 2-carboxylate or 7-carboxylate tetrahydro-triazolopyrimidine positional isomers, which have not been reported to exhibit the same aromatization resistance and would require protecting group strategies to achieve equivalent selectivity.

Quote Request

Request a Quote for Ethyl 4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.